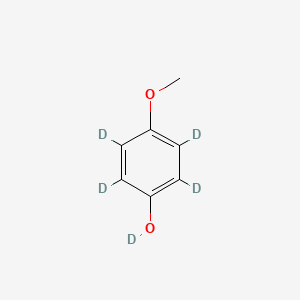

4-Methoxyphenol-2,3,5,6-D4,OD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxyphenol-2,3,5,6-D4,OD is a deuterated form of 4-Methoxyphenol, also known as Mequinol. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium can influence the physical and chemical properties of the compound, making it useful in various scientific applications, particularly in research involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenol-2,3,5,6-D4,OD can be synthesized through the deuteration of 4-Methoxyphenol. The process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the reaction of 4-Methoxyphenol with deuterated water (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The process is designed to ensure high purity and yield of the deuterated compound, which is essential for its use in research and analytical applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenol-2,3,5,6-D4,OD undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) can facilitate substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

4-Methoxyphenol-2,3,5,6-D4,OD is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for isotopic labeling studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential use in drug development and pharmacokinetics.

Industry: Utilized as a stabilizer for chlorinated hydrocarbons and as an inhibitor for acrylic monomers.

Mechanism of Action

The mechanism of action of 4-Methoxyphenol-2,3,5,6-D4,OD involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms in the compound can also influence its metabolic stability and bioavailability, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

4-Methoxyphenol-2,3,5,6-D4,OD can be compared with other similar compounds such as:

4-Methoxyphenol (Mequinol): The non-deuterated form, commonly used in dermatology and organic chemistry.

Hydroquinone: A related compound with similar antioxidant properties but different applications.

Guaiacol: Another phenolic compound with a methoxy group, used in flavor and fragrance industries.

The uniqueness of this compound lies in its deuterated nature, which enhances its stability and allows for precise isotopic labeling in research applications.

Biological Activity

4-Methoxyphenol-2,3,5,6-D4,OD is a deuterated derivative of 4-methoxyphenol (also known as Mequinol or MeHQ), an organic compound with the molecular formula C7H8O2. This compound is notable for its applications in analytical chemistry, particularly as an internal standard in mass spectrometry due to its isotopic labeling. The biological activity of 4-methoxyphenol derivatives has been widely studied, revealing various health-related properties including antioxidant and anti-inflammatory effects.

4-Methoxyphenol-2,3,5,6-D4 is characterized by the following properties:

- Molecular Formula : C7H8O2

- Appearance : White, waxy solid with a caramel-like odor

- Solubility : Soluble in organic solvents such as benzene, acetone, and alcohol

The incorporation of deuterium enhances the stability and specificity of this compound in analytical applications.

Antioxidant Properties

Research indicates that 4-methoxyphenol derivatives exhibit significant antioxidant activity . These compounds can scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular conditions. The antioxidant properties are attributed to the phenolic structure that allows for electron donation to neutralize free radicals.

Anti-inflammatory Effects

Studies have shown that 4-methoxyphenol can modulate inflammatory responses. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory disorders.

Cancer Prevention

There is evidence suggesting that 4-methoxyphenol may play a role in cancer prevention. It acts as a scavenger of ROS and may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Research Findings

Case Studies

- Dietary Impact on Metabolites : A study involving dietary rice bran showed significant increases in metabolites such as 4-methoxyphenol sulfate in plasma and urine after a 12-week intervention period. This suggests that dietary sources can influence the bioavailability and metabolism of phenolic compounds .

- Analytical Applications : In mass spectrometry studies, 4-Methoxyphenol-2,3,5,6-D4 was utilized as an internal standard to improve the accuracy of metabolite quantification. Its isotopic labeling allowed researchers to trace metabolic pathways effectively.

The biological activity of 4-Methoxyphenol-2,3,5,6-D4 involves its interaction with various biological targets:

- Enzyme Modulation : It may alter enzyme activities related to oxidative stress responses.

- Cell Signaling : Compounds like 4-methoxyphenol can influence signaling pathways involved in inflammation and cell survival.

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVVVBRKAWDGAB-MDXQMYCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.